4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde
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Overview
Description
4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde is an organic compound characterized by the presence of allyloxy, dibromo, and methoxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Allyloxy)-2,3-dibromo-5-methoxybenzoic acid.
Reduction: 4-(Allyloxy)-2,3-dibromo-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde depends on its interaction with various molecular targets. The compound’s effects are primarily mediated through its functional groups:
Aldehyde Group: Can form Schiff bases with amines, leading to potential biological activity.
Bromine Atoms: Participate in halogen bonding, influencing molecular interactions.
Allyloxy and Methoxy Groups: Contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Allyloxybenzaldehyde: Lacks the dibromo and methoxy groups, making it less reactive in certain contexts.
2,3-Dibromo-5-methoxybenzaldehyde:
4-(Allyloxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of methoxy, altering its chemical properties.
Uniqueness
4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications in various fields. The presence of both bromine and methoxy groups enhances its versatility in synthetic chemistry and potential biological activity.
Properties
IUPAC Name |
2,3-dibromo-5-methoxy-4-prop-2-enoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O3/c1-3-4-16-11-8(15-2)5-7(6-14)9(12)10(11)13/h3,5-6H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVFYZIFAADHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)Br)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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